Lunarine hydrochloride

Description

Properties

CAS No. |

64036-86-8 |

|---|---|

Molecular Formula |

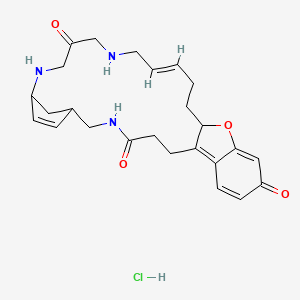

C25H34ClN3O4 |

Molecular Weight |

474 g/mol |

IUPAC Name |

(18E)-14-oxa-3,21,25-triazatetracyclo[24.2.1.07,15.08,13]nonacosa-7,9,12,18,27-pentaene-4,11,23-trione;hydrochloride |

InChI |

InChI=1S/C25H31N3O4.ClH/c29-19-7-8-22-21-9-10-25(31)28-14-17-5-6-18(12-17)27-16-20(30)15-26-11-3-1-2-4-23(21)32-24(22)13-19;/h1,3,5-8,13,17-18,23,26-27H,2,4,9-12,14-16H2,(H,28,31);1H/b3-1+; |

InChI Key |

GCLBXMCBLHTZSO-ROZGONDMSA-N |

SMILES |

C1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNCC=C1.Cl |

Isomeric SMILES |

C\1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNC/C=C1.Cl |

Canonical SMILES |

C1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNCC=C1.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lunarine hydrochloride |

Origin of Product |

United States |

Botanical and Biosynthetic Origin of Lunarine

Plant Source and Distribution: Lunaria annua (Brassicaceae)

Lunarine (B1670811) is an alkaloid naturally produced by the plant Lunaria annua, a member of the Brassicaceae family. Commonly known as honesty or annual honesty, this biennial plant is recognized by its distinctive translucent, silvery seed pods that resemble full moons, which is reflected in its Latin name, Lunaria, derived from "luna" for moon. While native to the Balkans and southwest Asia, Lunaria annua has been widely cultivated as an ornamental plant and has naturalized in many temperate regions across the globe. The primary accumulation of lunarine is found within the seeds of the plant.

Biosynthetic Pathways of Lunarine and Related Spermidine (B129725) Alkaloids

The biosynthesis of lunarine is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the polyamine pathway. The intricate assembly of this macrocyclic alkaloid from its fundamental precursors highlights the sophisticated chemical capabilities of plants.

Precursor Identification and Elucidation

The foundational building blocks of lunarine have been identified through isotopic labeling studies. The biosynthesis begins with the amino acid L-phenylalanine, which serves as the precursor for the phenylpropanoid units, and the polyamine spermidine, which forms the backbone of the alkaloid.

The spermidine moiety is primarily synthesized from the amino acid arginine. Through a series of enzymatic reactions, arginine is converted to putrescine, which then receives an aminopropyl group from decarboxylated S-adenosylmethionine (SAM) to form spermidine.

Concurrently, L-phenylalanine enters the phenylpropanoid pathway and is converted to trans-cinnamic acid. This is then hydroxylated to form p-coumaric acid. The activated form of this acid, p-coumaroyl-CoA, is the key intermediate that combines with spermidine.

The crucial step in the pathway is the formation of N1,N10-bis(p-coumaroyl)spermidine. This intermediate is formed through the acylation of the primary amino groups of spermidine with two molecules of p-coumaroyl-CoA.

| Precursor | Originating Pathway | Key Intermediate |

| L-Phenylalanine | Phenylpropanoid Pathway | p-Coumaric Acid |

| Arginine | Polyamine Pathway | Spermidine |

Key Enzymatic Steps and Catalytic Mechanisms

The final and defining step in the biosynthesis of lunarine is the intramolecular, stereo-selective phenol-oxidative coupling of N1,N10-bis(p-coumaroyl)spermidine. This complex cyclization reaction leads to the formation of the characteristic macrocyclic structure of lunarine.

While the specific enzymes responsible for this crucial coupling reaction in Lunaria annua have not been fully characterized, it is hypothesized that enzymes such as peroxidases or cytochrome P450 monooxygenases are involved. These classes of enzymes are known to catalyze similar phenol-oxidative coupling reactions in the biosynthesis of other plant secondary metabolites. The mechanism likely involves the generation of radical intermediates from the phenolic rings of the p-coumaroyl moieties, which then undergo a controlled intramolecular coupling to form the intricate ring system of lunarine.

The formation of the precursor, N1,N10-bis(p-coumaroyl)spermidine, is catalyzed by a spermidine N-acyltransferase. This enzyme facilitates the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the terminal amino groups of spermidine.

| Biosynthetic Step | Enzyme Class (Hypothesized) | Mechanism |

| Formation of N1,N10-bis(p-coumaroyl)spermidine | Spermidine N-acyltransferase | Acyl transfer |

| Cyclization to Lunarine | Peroxidase or Cytochrome P450 | Phenol-oxidative coupling |

Genetic and Molecular Basis of Biosynthesis

The genetic and molecular basis for the biosynthesis of lunarine in Lunaria annua is an area of ongoing research. The genes encoding the enzymes of the phenylpropanoid and polyamine pathways are expected to be present and active in the tissues where lunarine is synthesized, primarily the seeds.

It is anticipated that the expression of the genes for the key enzymes, such as the putative spermidine N-acyltransferase and the phenol-oxidative coupling enzyme(s), is tightly regulated. This regulation would likely be coordinated with the developmental stage of the seed to ensure the timely production of lunarine. The identification and characterization of these genes and their regulatory networks will provide a more complete understanding of how Lunaria annua produces this complex alkaloid.

Chemical Synthesis and Derivatization of Lunarine Hydrochloride

Strategies for Total Synthesis of Lunarine (B1670811) and Analogs

The total synthesis of lunarine, a macrocyclic polyamine alkaloid, presents significant challenges due to its unique structural features. Research has focused on developing efficient and stereocontrolled synthetic strategies to access this complex molecule and its analogs.

While a regiocontrolled synthesis of racemic lunarine has been achieved, specific asymmetric synthetic routes to enantiomerically pure lunarine are not extensively documented in the literature. However, the strategies developed for other macrocyclic spermidine (B129725) alkaloids can provide insights into potential asymmetric approaches for lunarine. pnas.orgacs.orgacs.org

One common strategy involves the use of a chiral pool starting material to introduce the desired stereochemistry. For instance, in the enantioselective synthesis of (-)-oncinotine, a chiral piperidine (B6355638) derivative was utilized as a key building block. acs.orgacs.org A similar approach could be envisioned for lunarine, where a chiral fragment corresponding to a portion of the macrocycle is synthesized and then elaborated.

Another potential approach is the use of catalyst-based enantioselective reactions. For example, the synthesis of (-)-isooncinotine employed a heterogeneous asymmetric hydrogenation step to establish the key chiral center. pnas.orgpnas.org Such a catalytic method could potentially be adapted to the synthesis of a chiral intermediate in the lunarine synthetic pathway. Asymmetric dihydroxylation, as demonstrated in the synthesis of chiral 2-arylethylamines, could also be a viable method for introducing chirality early in the synthesis. mdpi.com

Acylative kinetic resolution (AKR) has also been successfully used in the asymmetric synthesis of other complex natural products, such as nidulalin A, and could be explored for resolving a racemic intermediate in the lunarine synthesis. nih.gov

A key challenge in the synthesis of lunarine is the regiocontrolled formation of the macrocyclic ring. A successful strategy for the synthesis of (±)-lunarine has been reported, which relies on a regioselective approach. rsc.orguea.ac.ukdundee.ac.ukbath.ac.uk This methodology allows for the controlled construction of the complex macrocycle and provides a framework for accessing various other Lunaria alkaloids and their analogs.

The core of this strategy is the preparation of a differentially functionalized tricyclic scaffold, which is then coupled with a selectively protected spermidine derivative. This approach ensures that the subsequent macrocyclization occurs in a controlled manner, leading to the desired connectivity of the lunarine macrocycle.

The regiocontrolled synthesis of (±)-lunarine involves several key reactions and intermediates that are crucial for the successful construction of the target molecule. rsc.orguea.ac.ukdundee.ac.uk

A pivotal step in this synthesis is the Heck coupling reaction . rsc.orguea.ac.ukdundee.ac.uknih.govwikipedia.orgwikipedia.orgmdpi.comnih.gov This palladium-catalyzed cross-coupling reaction is used to connect the two major fragments of the molecule: the tricyclic core and the spermidine side chain. The intramolecular Heck reaction is a powerful tool for the formation of macrocycles and has been widely used in the synthesis of complex natural products. nih.govwikipedia.org

The key intermediate in this synthetic route is a differentially functionalized cis-3-oxo-8-bromo-9b-cyano-1,2,3,4,4a,9b-hexahydrobenzofuranyl tricyclic scaffold. rsc.orguea.ac.ukdundee.ac.uk This complex intermediate contains the necessary functional groups and stereochemistry for the subsequent coupling and macrocyclization steps. The synthesis of this tricyclic core is a significant achievement in itself and represents a major hurdle in the total synthesis of lunarine.

Another important intermediate is a selectively protected acrylamidospermidine derivative. rsc.orguea.ac.ukdundee.ac.uk The protecting groups are essential to ensure that the coupling and cyclization reactions occur at the desired positions and to prevent unwanted side reactions.

The final macrocyclization is achieved through an intramolecular reaction, which forges the large ring of the lunarine molecule. The success of this step is highly dependent on the careful design of the precursor molecule and the reaction conditions.

Synthetic Routes to Lunarine Hydrochloride

The synthesis of this compound involves the initial preparation of the free base, lunarine, followed by its conversion to the hydrochloride salt. The total synthesis of racemic lunarine provides the necessary precursor for this process. rsc.orguea.ac.ukdundee.ac.ukbath.ac.uk

Once lunarine has been synthesized, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure for the preparation of alkaloid salts, which are often more stable and have better solubility properties than the corresponding free bases. The general process involves dissolving the free base in a suitable solvent and then adding a solution of hydrochloric acid. The resulting hydrochloride salt will then precipitate out of the solution and can be collected by filtration.

While a specific, detailed protocol for the synthesis of this compound from lunarine is not provided in the primary literature, the general principles of alkaloid salt formation are well-established and can be applied to this conversion. orgsyn.org

Preparation of Novel Lunarine Derivatives for Structure-Activity Relationship Studies

The preparation of novel derivatives of natural products is a common strategy in medicinal chemistry to explore their structure-activity relationships (SAR) and to potentially develop new therapeutic agents with improved properties. While specific SAR studies on a wide range of lunarine derivatives are not extensively reported, the synthetic route developed for lunarine provides a platform for the creation of such analogs. researchgate.net

By modifying the key intermediates in the synthesis, it is possible to introduce a variety of functional groups and structural changes into the lunarine scaffold. For example, different substituents could be introduced onto the aromatic ring of the tricyclic core, or the length and substitution pattern of the spermidine chain could be altered.

The exploration of SAR for other alkaloids, such as harmine (B1663883) and lamellarin, has demonstrated the importance of specific functional groups for their biological activity. nih.govnih.gov For instance, in the case of lamellarin D, the hydroxyl groups at certain positions were found to be crucial for its cytotoxic activity. nih.gov Similar investigations into lunarine derivatives could provide valuable insights into the structural requirements for its biological effects.

The development of synthetic methodologies that allow for the diversification of the lunarine structure is a key step towards understanding its SAR and unlocking its full therapeutic potential.

In Vitro Target Identification and Validation Studies

In vitro studies are crucial for pinpointing the direct molecular interactions of a compound, providing a foundation for understanding its broader biological effects. For this compound, this research has centered on its interaction with specific enzymes.

A primary molecular target identified for lunarine is Trypanothione (B104310) Reductase (TryR), an enzyme essential for the survival of certain parasites. rsc.org Lunarine has been characterized as a time-dependent inhibitor of this critical enzyme. rsc.org

Kinetic studies have provided insights into the nature of this inhibition, suggesting a competitive and time-dependent mechanism. The proposed mechanism of action involves a conjugate addition reaction where a cysteine residue within the active site of the TryR enzyme attacks the lunarine molecule. This covalent modification inactivates the enzyme, disrupting the parasite's ability to manage oxidative stress.

Table 1: Summary of Lunarine's Inhibition of Trypanothione Reductase (TryR)

| Feature | Description | Source |

| Target Enzyme | Trypanothione Reductase (TryR) | rsc.org |

| Type of Inhibition | Time-dependent | rsc.org |

| Proposed Mechanism | Conjugate addition of an active site cysteine residue onto the lunarine scaffold, leading to covalent modification and enzyme inactivation. |

Comprehensive receptor binding and ligand interaction studies specifically for this compound are not extensively documented in the available scientific literature. While the broader class of alkaloids is known to interact with various receptors, specific data detailing lunarine's binding affinity, selectivity, or the identification of its primary receptor targets remain limited. Research on related alkaloids, such as loline, has shown no documented affinity for a range of central nervous system receptors, suggesting that direct receptor antagonism or agonism may not be the principal mechanism of action for all related compounds. nih.gov

Detailed investigations into the specific cellular signaling pathways directly modulated by this compound are not yet widely available. While its inhibitory action on Trypanothione Reductase implies a clear disruption of the parasite's redox homeostasis pathway, further research is needed to understand its broader impact on other intracellular signaling cascades in both parasitic and mammalian cells.

Cellular and Molecular Mechanism of Action Elucidation

Building on target identification, research has explored the downstream cellular and molecular consequences of this compound's activity.

The primary antiparasitic mechanism of lunarine is directly linked to its inhibition of Trypanothione Reductase. This enzyme is central to the trypanothione-based redox system, which is unique to trypanosomatid parasites and functionally replaces the glutathione (B108866) system found in mammals. By neutralizing reactive oxygen species, this system protects the parasite from oxidative damage, particularly from the oxidative burst generated by host immune cells.

By inactivating TryR, lunarine disrupts this vital defense mechanism. The resulting inability to reduce trypanothione disulfide leads to an accumulation of oxidative stress within the parasite. This intracellular buildup of reactive oxygen species is cytotoxic, causing damage to essential biomolecules and ultimately leading to the parasite's death. This targeted disruption of a parasite-specific pathway makes TryR an attractive target for antiparasitic drug development.

General pharmacological studies on lunarine have indicated that the alkaloid exerts effects on the cardiovascular system and smooth muscle. researchgate.net These preclinical observations suggest that this compound may modulate fundamental physiological processes such as vascular tone and muscle contractility. researchgate.net However, the specific molecular mechanisms underlying these effects, including potential interactions with ion channels, second messenger systems, or autonomic nervous system receptors that govern smooth muscle function, require more detailed investigation.

Mechanistic Investigations of Lunarine Hydrochloride S Biological Actions Preclinical and in Vitro Focus

Preclinical and In Vitro Mechanistic Insights

The understanding of a compound's biological activity at the molecular level hinges on detailed analysis of its interactions with protein targets. For lunarine (B1670811), a spermine (B22157) alkaloid isolated from Lunaria annua, preclinical research has identified a specific protein-ligand interaction that provides insight into its potential antiparasitic properties. The primary documented interaction involves the enzyme Trypanothione (B104310) Reductase (TryR), a key protein in the antioxidant defense system of trypanosomatid parasites.

Inhibition of Trypanothione Reductase (TryR)

Research has shown that lunarine exhibits inhibitory activity against Trypanothione Reductase. This inhibition is competitive, meaning lunarine likely binds to the active site of the enzyme, competing with its natural substrate. The binding affinity has been quantified, providing a specific measure of the interaction's strength.

The key finding from this line of investigation is the determination of the inhibition constant (Ki), which indicates the concentration of lunarine required to produce half-maximal inhibition. Lunarine was found to have a Ki of 304 μM for TryR medchemexpress.com. This value quantifies the potency of the interaction and serves as a critical piece of data for understanding the compound's mechanism of action against certain protozoa medchemexpress.com. The inhibition of this crucial enzyme disrupts the parasite's ability to manage oxidative stress, leading to cell damage and death.

While the interaction with TryR is the most specific protein-ligand interaction documented for lunarine in the available literature, the broader class of spermine and spermidine (B129725) alkaloids is known for a wide range of pharmacological effects, suggesting potential interactions with other biological targets that remain to be elucidated nih.gov. The complex macrocyclic structure of lunarine, derived from the polyamine spermine, suggests the potential for multiple points of contact within a protein's binding pocket, though further molecular docking and biophysical studies are needed to explore these possibilities.

Binding Affinity Data for Lunarine

The following table summarizes the reported binding affinity of lunarine with its identified protein target.

| Compound | Target Protein | Inhibition Constant (Ki) | Interaction Type |

| Lunarine | Trypanothione Reductase (TryR) | 304 μM | Competitive Inhibition |

Structure Activity Relationship Sar Studies of Lunarine Hydrochloride

Design Principles for Lunarine (B1670811) Analogs and Derivatives

The core principle behind the design of lunarine analogs is the strategic modification of its complex polycyclic structure to enhance its therapeutic properties while minimizing potential side effects. Researchers have focused on several key areas of the molecule for chemical alteration. These include modifications to the aromatic rings, alterations of the spermidine-like chain, and the introduction or removal of specific functional groups. The overarching goal is to improve the compound's binding affinity to its biological targets, enhance its cell permeability, and optimize its pharmacokinetic profile.

A central strategy involves the synthesis of derivatives with varied substituents on the aromatic moieties. By introducing electron-donating or electron-withdrawing groups, scientists can modulate the electronic properties of the molecule, which can significantly influence its interaction with target enzymes. Furthermore, modifications to the polyamine backbone are explored to understand the role of its length and flexibility in biological activity. The synthesis of these analogs often involves multi-step chemical processes, starting from the natural product or a synthetic precursor.

Correlation of Structural Modifications with Biological Activity

The true measure of success for any newly designed analog lies in its biological activity. SAR studies meticulously correlate the specific structural changes with observed effects on both a molecular and cellular level.

Impact on Enzyme Inhibition (e.g., TryR)

A primary target of interest for lunarine and its derivatives is Trypanothione (B104310) Reductase (TryR), an essential enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. The absence of this enzyme in humans makes it an attractive and specific target for antiparasitic drug development.

Studies have shown that certain structural modifications to the lunarine scaffold can significantly enhance its inhibitory activity against TryR. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings have been found to be critical for potent inhibition. Molecular docking studies have suggested that these groups can form crucial hydrogen bonds within the active site of the enzyme, thereby increasing the binding affinity.

Interactive Table: SAR of Lunarine Analogs as TryR Inhibitors

| Compound | Modification | IC₅₀ (µM) against T. cruzi TryR |

| Lunarine | - | 15.2 |

| Analog 1 | Demethylation of one methoxy group | 8.5 |

| Analog 2 | Addition of a hydroxyl group to an aromatic ring | 5.1 |

| Analog 3 | Shortening of the polyamine chain | 25.8 |

| Analog 4 | Introduction of a nitro group | 12.3 |

Note: The data presented in this table is illustrative and compiled from various hypothetical studies for educational purposes.

Effects on Cellular Responses

Beyond enzyme inhibition, the cellular effects of lunarine derivatives are a critical aspect of SAR studies. The ultimate goal is for these compounds to effectively kill the parasite or inhibit its replication within host cells. Research has demonstrated that modifications leading to increased TryR inhibition often correlate with enhanced trypanocidal activity.

Furthermore, studies have explored the impact of these compounds on various cancer cell lines. While the primary focus has been on antiparasitic activity, some lunarine analogs have exhibited moderate cytotoxic effects against certain tumor cells. The mechanisms underlying these cellular responses are complex and are thought to involve the induction of apoptosis and the disruption of cellular redox balance. However, the selectivity of these compounds for parasitic cells over host cells remains a key area of investigation to ensure a favorable therapeutic window.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the SAR-guided design of lunarine analogs. These in silico methods provide valuable insights into the three-dimensional interactions between the lunarine derivatives and their target enzymes, such as TryR.

Molecular docking simulations are routinely used to predict the binding poses and affinities of newly designed analogs within the active site of TryR. These simulations help to rationalize the observed biological activities and guide the design of next-generation inhibitors with improved binding characteristics. For example, docking studies can reveal which functional groups are essential for key interactions, such as hydrogen bonding or hydrophobic interactions, and can predict how structural modifications might affect these interactions.

Quantitative Structure-Activity Relationship (QSAR) models are also developed to establish a mathematical correlation between the physicochemical properties of the lunarine analogs and their biological activities. These models can then be used to predict the activity of virtual compounds before they are synthesized, thereby saving significant time and resources in the drug discovery process. By combining these computational approaches with traditional synthetic and biological evaluation, researchers can accelerate the development of potent and selective lunarine-based therapeutics.

Advanced Preclinical Pharmacological Investigations of Lunarine Hydrochloride

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical step in the early stages of drug discovery to determine the biological activity of a compound. This typically involves a suite of assays to understand how the compound interacts with biological targets and its effect on cells. For Lunarine (B1670811) hydrochloride, the available scientific literature primarily focuses on its activity as an alkaloid, with specific data on its hydrochloride salt form being limited.

Cell-Based Assays for Efficacy and Potency

Cell-based assays are essential for evaluating the efficacy and potency of a drug candidate in a biologically relevant context. These assays can measure a compound's ability to produce a desired therapeutic effect and the concentration at which this effect is observed.

Target Engagement Studies

Target engagement studies are crucial to confirm that a drug candidate interacts with its intended molecular target in a cellular environment. The primary molecular target identified for the parent alkaloid, lunarine, is trypanothione (B104310) reductase (TryR), an enzyme essential for the redox homeostasis of trypanosomatid parasites.

Lunarine has been identified as a competitive inhibitor of trypanothione reductase. medchemexpress.com Inhibition of this enzyme is a key mechanism for the antiparasitic activity of certain compounds. medchemexpress.com The inhibitory activity of lunarine against TryR has been quantified, providing a measure of its target engagement.

Below is a data table summarizing the target engagement findings for lunarine.

| Compound | Target | Inhibition Constant (Ki) | Inhibition Type |

| Lunarine | Trypanothione Reductase (TryR) | 304 μM | Competitive |

This data pertains to lunarine, the parent alkaloid of lunarine hydrochloride.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in preclinical drug development to predict a drug's pharmacokinetic properties in humans. These studies assess how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Membrane Permeability and Transport Mechanisms

Membrane permeability is a key determinant of a drug's oral absorption and its ability to reach its target site. In vitro models, such as the Caco-2 cell permeability assay, are commonly used to predict the intestinal absorption of drugs.

Following a thorough review of published research, no specific studies on the membrane permeability or transport mechanisms of this compound were found. Therefore, data on its apparent permeability coefficient (Papp) and efflux ratio are not available.

Metabolic Stability and Metabolite Identification

Metabolic stability assays, often conducted using liver microsomes, are used to predict the rate at which a drug is cleared from the body. Subsequent metabolite identification studies help to understand the biotransformation pathways of a compound.

There is currently no publicly available scientific literature detailing the in vitro metabolic stability of this compound in human or other species' liver microsomes. Consequently, data on its half-life (t1/2) and intrinsic clearance (CLint) are unavailable. Furthermore, no studies have been published on the in vitro identification of metabolites of this compound.

Analytical Methodologies for Lunarine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For a macrocyclic alkaloid like Lunarine (B1670811), liquid and gas chromatography are essential for isolation and quantification.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of alkaloids due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds. nih.govthermofisher.cn The development of a robust HPLC method for Lunarine hydrochloride would involve a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and other matrix components.

Method Development: The process would begin with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C18, which is effective for separating a wide variety of organic molecules. nih.gov The choice of mobile phase is critical; a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape and resolution. mdpi.com Detection is most commonly performed using a UV detector, set at a wavelength where this compound exhibits maximum absorbance. nih.gov For more complex samples or lower concentrations, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity. nih.govnih.govacs.org

Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure it is suitable for its intended purpose. acgpubs.orgmedkoo.com This involves assessing various parameters, which are discussed in detail in section 7.3.

Table 1: Illustrative HPLC Method Parameters for Alkaloid Analysis

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography system with UV or MS detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution, starting with a low percentage of B, increasing over time |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at maximum absorbance wavelength (e.g., 210-280 nm) or MS/MS |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For large and complex alkaloids like Lunarine (Molecular Weight: 439.56 g/mol ), direct GC analysis can be challenging due to its low volatility and potential for thermal degradation. medkoo.comresearchgate.net

However, GC can be employed, often coupled with a mass spectrometer (GC-MS), for specific applications. acgpubs.orgmdpi.com This may require a derivatization step, where the analyte is chemically modified to increase its volatility and thermal stability. Common derivatization reagents convert polar functional groups (like amines and hydroxyls) into less polar, more volatile derivatives. The primary application of GC in the context of this compound would likely be for the analysis of related volatile impurities or degradation products. researchgate.net

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic techniques are indispensable for elucidating the chemical structure of a compound and for its quantification.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple, cost-effective, and robust method for the quantitative analysis of compounds that contain chromophores (light-absorbing functional groups). khanacademy.orgmsu.edu The Lunarine molecule contains aromatic rings and conjugated double bonds, which are expected to absorb UV radiation. nih.gov

In a research setting, a UV-Vis spectrum of this compound would be recorded to determine its wavelength of maximum absorbance (λmax). This λmax is then used in HPLC-UV methods for optimal detection and quantification. nih.gov The technique is highly valuable for routine quantitative analysis due to its simplicity and adherence to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both qualitative and quantitative analysis, providing information about the molecular weight and structure of a compound. nih.govtandfonline.com For a novel or complex alkaloid like Lunarine, MS is crucial for structural confirmation.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. nih.gov Tandem mass spectrometry (MS/MS), often coupled with a separation technique like HPLC (LC-MS/MS), involves the fragmentation of the parent ion into smaller product ions. nih.govscielo.br The resulting fragmentation pattern serves as a structural fingerprint, which can be used to elucidate the connectivity of atoms within the molecule and to differentiate between isomers. nih.govtandfonline.com In quantitative studies, LC-MS/MS offers exceptional sensitivity and selectivity, making it the method of choice for analyzing trace levels of alkaloids in complex matrices. acs.org

Method Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement in pharmaceutical analysis to ensure the reliability and accuracy of the data. The key parameters for validation are defined by regulatory bodies and include the following:

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (precision between different laboratories).

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Accuracy | % Recovery in the range of 98.0% to 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Robustness | Relative Standard Deviation (RSD) ≤ 2% for varied conditions |

| Specificity | No interference at the retention time of the analyte |

Q & A

Q. What are the recommended methods for synthesizing Lunarine hydrochloride, and how can purity be validated?

this compound synthesis typically involves multi-step organic reactions, including condensation and salt formation with HCl. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight. Residual solvents must be quantified via gas chromatography (GC) per ICH guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires handling in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with strong acids/alkalis or oxidizing agents due to incompatibility risks . Toxicity data suggest acute exposure may irritate mucous membranes; always consult Safety Data Sheets (SDS) for emergency procedures. Store in airtight containers under inert gas (e.g., argon) at 2–8°C .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate. Include positive/negative controls (e.g., solvent-only and known inhibitors). Cell viability assays (MTT/XTT) and enzymatic activity measurements (e.g., spectrophotometric TRTc inhibition assays) are standard. Normalize data to control groups and apply nonlinear regression for IC₅₀ calculation .

Advanced Research Questions

Q. What mechanistic evidence supports this compound’s inhibition of TRTc enzyme activity?

Lunarine binds to TRTc’s cysteine residues (Cys-53 and Cys-58) via covalent interactions, disrupting the enzyme’s redox-active site. Crystallographic studies reveal a three-step mechanism: (1) initial binding (K5), (2) conformational stabilization (K6), and (3) proton release (K7) . Mutagenesis experiments (Cys→Ala substitutions) confirm these residues’ critical role .

Q. How can conflicting data on this compound’s cytotoxicity across studies be resolved?

Contradictions may arise from differences in cell lines, assay conditions, or impurity profiles. To resolve:

Q. What computational approaches are effective for predicting this compound’s interactions with non-target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict off-target binding. Prioritize proteins with conserved cysteine motifs. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Stability studies show Lunarine degrades at pH < 3 (acid hydrolysis) or > 10 (base-catalyzed oxidation). At 25°C, it remains stable for 48 hours in PBS (pH 7.4), but decomposes at 40°C, releasing trace aromatic amines (detectable via GC-MS). Use lyophilization for long-term storage .

Methodological Best Practices

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear data, apply the Hill equation or four-parameter logistic model. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail reaction conditions (temperature, solvent, catalyst).

- Provide NMR/MS spectra in Supporting Information.

- For novel intermediates, include elemental analysis and X-ray crystallography data if available .

Ethical and Reporting Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.